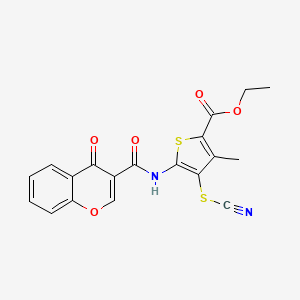

ethyl 4-(cyanosulfanyl)-3-methyl-5-(4-oxo-4H-chromene-3-amido)thiophene-2-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of this compound or its derivatives could involve the reaction of enaminones with different nucleophiles and electrophiles . Enaminones are extremely stable species and form a versatile class of valuable precursors for the preparation of various organic compounds . They can be attacked by a given nucleophile at two sites, C-3 (the dialkylaminoethylene group) and C-1 (the carbonyl group), with the reactivity order C-3 > C-1 . In addition, they can be attacked by an electrophile at C-2, oxygen, and/or nitrogen sites with reactivity order C-2 > N > O .科学的研究の応用

Synthesis and Chemical Properties

Ethyl 3-methyl-5-[(4-oxochromene-3-carbonyl)amino]-4-thiocyanatothiophene-2-carboxylate and related compounds are primarily investigated for their chemical synthesis and properties. For example, studies have focused on the synthesis and tautomeric structures of thiophene-based bis-heterocyclic monoazo dyes, utilizing similar compounds to understand their solvatochromic behavior and tautomeric structures in various solvents, indicating potential applications in dye manufacturing and materials science (Karcı & Karcı, 2012).

Biological Activity and Antimicrobial Evaluation

Ethyl 2-amino-5-ethylthiophene-3-carboxylate, a compound with structural similarities, has been reacted with benzoylisothiocyanate to yield ureido derivatives with significant inhibitory activities against various plants, highlighting its potential in agriculture and biological research (Wang, Zheng, Liu, & Chen, 2010). Additionally, novel thiophene and benzothiophene derivatives have been synthesized and evaluated as anticancer agents, suggesting potential applications in medical research and drug development (Mohareb, Abdallah, Helal, & Shaloof, 2016).

Antimicrobial Screening

The antimicrobial screening of synthesized compounds has shown promising activities, implying applications in the development of new antimicrobial agents. This includes exploring the synthetic utility of bifunctional thiophene derivatives for antimicrobial evaluation (Abu‐Hashem, Abu-Zied, & El-Shehry, 2011).

Novel Heterocyclic Systems

Ethyl 5-amino-4-(substituted amino) -2-methylthiothieno[2, 3-d]pyrimidne-6-carboxylates have been synthesized, introducing new heterocyclic systems that could be relevant in the development of novel materials or as intermediates in organic synthesis (Tumkyavichyus, 1996).

Dyeing Polyester Fibres

Research on ethyl 2-amino-4-[(4-chlorophenyl)carbamoyl]-5-methylthiophene-3-carboxylate and its derivatives has contributed to the development of novel heterocyclic disperse dyes for dyeing polyester fibers, indicating applications in textile engineering and design (Iyun, Bello, Abayeh, Jauro, & Shode, 2015).

将来の方向性

The future directions for this compound could involve further exploration of its biological activity. The thiophene nucleus, which is a part of this compound, has been recognized as an important entity in the synthesis of heterocyclic compounds with promising pharmacological characteristics . Therefore, it could be beneficial to synthesize a number of new thiophene-containing compounds and investigate their biological activities .

特性

IUPAC Name |

ethyl 3-methyl-5-[(4-oxochromene-3-carbonyl)amino]-4-thiocyanatothiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14N2O5S2/c1-3-25-19(24)16-10(2)15(27-9-20)18(28-16)21-17(23)12-8-26-13-7-5-4-6-11(13)14(12)22/h4-8H,3H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCIXWGHDEZRSFU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=COC3=CC=CC=C3C2=O)SC#N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14N2O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-ethyl-1-(2-fluorobenzyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2733271.png)

![5-{[(4-bromophenyl)sulfonyl]methyl}-2-furoic acid](/img/structure/B2733276.png)

![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2733280.png)

![2-{3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.0]heptan-1-yl}acetic acid](/img/structure/B2733281.png)